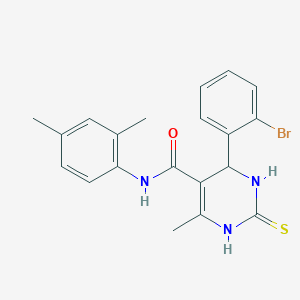

![molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4](/img/structure/B2461981.png)

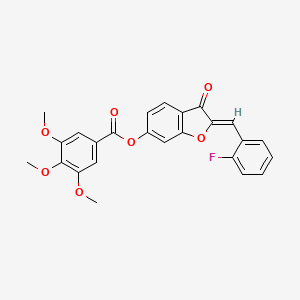

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety and a tetrahydroisoquinoline moiety . The benzo[d][1,3]dioxole moiety is a common feature in many bioactive molecules, including certain anticancer and antioxidant agents . The tetrahydroisoquinoline moiety is a structural feature found in many alkaloids and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Applications De Recherche Scientifique

Synthesis and Antipsychotic Potential

- Synthesis and Evaluation as Antipsychotic Agents : Research has explored the synthesis of heterocyclic carboxamides, including derivatives similar to the given compound, for potential use as antipsychotic agents. These compounds have been evaluated for their binding to dopamine and serotonin receptors and tested for antipsychotic activity in animal models (Norman, Navas, Thompson, & Rigdon, 1996).

Chemical Synthesis Techniques

- Pummerer-Type Cyclization : A synthesis process involving Pummerer-type cyclization has been used to create compounds structurally related to the compound . This technique demonstrates the complexity of chemical synthesis methods used to create such compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Catalysis and Reaction Mechanisms

- Pd(II)-Catalyzed Sulfonylation : Research has been conducted on the Pd(II)-catalyzed sulfonylation of C(sp(3))-H bonds with sodium arylsulfinates, a process potentially relevant to the synthesis of the given compound. This method shows versatility in functional group tolerance and enables late-stage modifications of complex molecules (Rao, Zhan, Chen, Ling, Zhang, & Shi, 2015).

Enzyme Inactivation

- Inactivators of Serine Proteases : Compounds structurally similar to the given compound have been studied for their potential to inactivate serine proteases. Some derivatives, such as N-(sulfonyloxy)phthalimides, have shown potent inactivation capabilities, suggesting potential pharmaceutical applications (Neumann & Gütschow, 1994).

Anticancer Potential

- Quinoline Antifolate Thymidylate Synthase Inhibitors : Research into quinoline antifolate inhibitors of thymidylate synthase, which include compounds structurally related to the given compound, has implications in anticancer drug development. These studies focus on the synthesis and evaluation of these compounds as potential anticancer agents (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).

Multicomponent Reactions in Synthesis

- Synthesis of Dihydropyrrolo Isoquinolines : A multicomponent reaction involving compounds related to the given chemical has been described for synthesizing dihydropyrrolo[2,1-a]isoquinolines, highlighting the complexity and creativity in organic synthesis methods (Ghosh, Kolle, Barak, Kant, & Batra, 2019).

Mécanisme D'action

Target of Action

Similar benzodioxole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines .

Mode of Action

For instance, carboxamide containing compounds reduced Hep3B secretions of α-fetoprotein (α-FP), indicating a potential interaction with this protein .

Biochemical Pathways

Benzodioxole derivatives have been associated with the induction of cell cycle arrest in the g2-m phase, which is a critical pathway in cancer cell proliferation .

Result of Action

The compound has shown potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, it induced arrest in the G2-M phase, which was very close to the activity of doxorubicin . This indicates that the compound has a potent and promising antitumor activity.

Propriétés

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWDXZICZOQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)

![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)

![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)

![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)

![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)